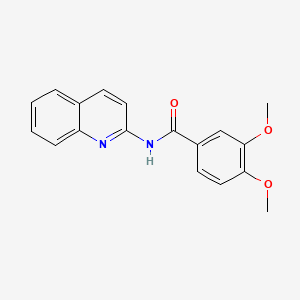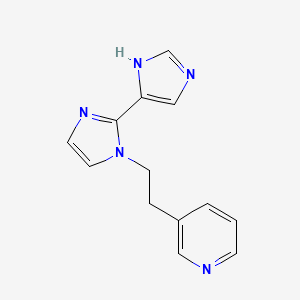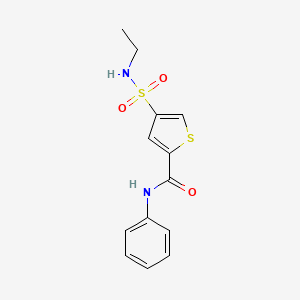![molecular formula C18H22N2O4S B5259609 6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B5259609.png)
6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene ring, and a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and cyclization reactions. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .
科学的研究の応用
6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and catalysts .
作用機序
The mechanism of action of 6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Similar in structure due to the presence of a nitrogen-containing ring.
Thiophene derivatives: Share the thiophene ring, which is known for its aromatic properties and biological activity.
Cyclohexene derivatives: Contain the cyclohexene ring, which is a common motif in many bioactive compounds
Uniqueness
What sets 6-({[3-(PIPERIDINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
IUPAC Name |
6-[[3-(piperidine-1-carbonyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-15(12-6-2-3-7-13(12)18(23)24)19-16-14(8-11-25-16)17(22)20-9-4-1-5-10-20/h2-3,8,11-13H,1,4-7,9-10H2,(H,19,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCOLWZLFRBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC=C2)NC(=O)C3CC=CCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5259531.png)

![(2,4-DIETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B5259544.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5259561.png)
![N-{4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-4-oxobutyl}acetamide](/img/structure/B5259572.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepane](/img/structure/B5259577.png)
![N'-{[1-(3,4-dimethylbenzyl)pyrrolidin-3-yl]methyl}-N-ethyl-N-methylsulfamide](/img/structure/B5259579.png)
![N,N,4-trimethyl-3-(2-{[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5259587.png)
![1-benzyl-4-[2-(4-methoxyphenyl)vinyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5259590.png)
![2-METHYL-N-(PROPAN-2-YL)-5-{[(PYRIDIN-2-YL)METHYL]SULFAMOYL}BENZAMIDE](/img/structure/B5259597.png)
![1-[1-(5-isopropyl-2-methoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5259600.png)

![5-{[9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undec-4-yl]methyl}-N,N-dimethylpyridin-2-amine](/img/structure/B5259625.png)

